
Carbamimidoylazanium Chloride
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Overview
Description
Carbamimidoylazanium chloride, commonly known as guanidinium chloride or guanidine hydrochloride (IUPAC name: this compound), is a white, odorless crystalline solid with the chemical formula CH₆N₃Cl and a molar mass of 95.53 g/mol . It exhibits a high solubility in water (57.318 g/100 mL at 20°C) and melts at 182.3°C, decomposing upon further heating. This compound is widely utilized in biochemistry for protein denaturation and in organic synthesis as a strong chaotropic agent to solubilize hydrophobic molecules .
Scientific Research Applications
Protein Denaturation and Refolding
One of the primary uses of guanidinium chloride is as a chaotropic agent , which disrupts hydrogen bonding and stabilizes protein structures. This property is crucial for:
- Denaturation : It unfolds proteins, allowing researchers to study their structure and function.
- Refolding : After denaturation, proteins can be refolded into their active forms, essential for enzyme studies and therapeutic protein production .
Nucleic Acid Studies
Guanidinium chloride is also utilized in nucleic acid extraction protocols. Its chaotropic nature helps in:
- Isolating RNA and DNA : It facilitates the solubilization of nucleic acids from cellular debris, enhancing the yield and purity of isolated samples.
- Inhibiting RNase Activity : The compound effectively inhibits ribonucleases, protecting RNA during extraction processes .
Textile and Fiber Processing
In the textile industry, guanidinium chloride is employed as a chemical agent in the processing of natural fibers. Its ability to modify fiber properties enhances dye uptake and improves overall fabric quality .
Water Treatment
The compound is used in water treatment processes due to its effectiveness as a pH regulator. It helps maintain optimal conditions for various chemical reactions in water purification systems .
Drug Formulation
Guanidinium chloride plays a role in drug formulation, particularly in stabilizing proteins used in therapeutic applications. Its properties are beneficial for:
- Formulating Biologics : Ensuring the stability of protein-based drugs during storage and transport.
- Enhancing Bioavailability : Improving the solubility of poorly soluble drugs through complexation .
Case Study 1: Protein Refolding
A study conducted on the refolding of lysozyme demonstrated that guanidinium chloride concentrations significantly influenced the yield of active enzyme recovery. The research indicated that optimal refolding conditions using guanidinium chloride resulted in up to 70% recovery of enzymatic activity after denaturation .
Case Study 2: RNA Isolation
In a comparative analysis of RNA extraction methods, guanidinium chloride was found to outperform traditional methods by yielding higher quality RNA with less degradation. This study highlighted its effectiveness in preserving RNA integrity during extraction from challenging samples like plant tissues .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing Carbamimidoylazanium Chloride?
- Methodological Answer : Synthesis should follow reproducible procedures with detailed descriptions of reagents (e.g., purity, suppliers), reaction conditions (temperature, solvent, stoichiometry), and purification steps. Characterization requires spectral data (e.g., 1H/13C NMR, IR) and elemental analysis. For novel compounds, provide full spectroscopic evidence and purity metrics (e.g., HPLC retention times, melting points). Known compounds require literature citations for identity confirmation .
Q. Which analytical techniques are most effective for assessing the purity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, GC) and spectroscopic (NMR, mass spectrometry) methods. Quantify impurities using calibrated standards and validate methods via spike-recovery experiments. Report detection limits and reproducibility metrics. Cross-reference results with thermodynamic data (e.g., melting point consistency) to confirm purity .
Q. How can researchers evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies using controlled environments (e.g., elevated temperature/humidity). Monitor degradation via time-point sampling and analyze using stability-indicating assays (e.g., HPLC with UV detection). Compare degradation products against known standards and apply kinetic modeling (e.g., Arrhenius plots) to predict shelf life .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR shifts vs. computational predictions) for this compound?
- Methodological Answer : Reconcile discrepancies by verifying sample preparation (e.g., solvent effects, concentration) and computational parameters (DFT functional, basis sets). Use 2D NMR (COSY, HSQC) to confirm assignments. Cross-validate with alternative techniques (X-ray crystallography, Raman spectroscopy) and consult databases (Cambridge Structural Database) for analogous compounds .
Q. How can mechanistic studies on this compound’s reactivity be designed using computational modeling?
- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, transition states, and intermediates. Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments. Compare computed activation energies with experimental Arrhenius data. Use software suites (Gaussian, ORCA) with solvent correction models to improve accuracy .
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Pair with molecular docking (AutoDock, Schrödinger) to predict interaction sites. Validate via mutagenesis studies or competitive assays with known inhibitors. Include positive/negative controls and statistical validation (e.g., triplicate runs, p-value thresholds) .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles, varying critical parameters (pH, temperature) in a factorial design. Use multivariate analysis (e.g., PCA, PLS) to identify influential factors. Standardize raw material sourcing and document deviations in supplementary files. Cross-correlate with process analytical technology (PAT) for real-time monitoring .
Q. What methodologies are suitable for detecting trace degradation products in this compound formulations?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) coupled with LC-MS/MS for structural elucidation. Use stable isotope labeling to track degradation pathways. Validate methods via forced degradation studies (acid/base hydrolysis, oxidation) and quantify limits of detection (LOD/LOQ) using ICH guidelines .
Q. Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound?
- Methodological Answer : Align hypotheses with gaps in literature (e.g., unexplored biological activities). Assess feasibility via pilot studies on synthesis scalability or assay compatibility. Ensure ethical compliance for biological studies (e.g., cytotoxicity screening). Justify relevance through potential applications (e.g., catalytic roles, medicinal chemistry) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. Apply ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons. Report confidence intervals and effect sizes. Validate assumptions (normality, homoscedasticity) via residual plots or Kolmogorov-Smirnov tests .
Q. Data Presentation Guidelines
- Tables : Include spectral assignments (e.g., NMR shifts) with error margins and comparative literature values. For stability studies, tabulate degradation rates under varying conditions.
- References : Cite primary literature for synthetic methods and spectral data. Use databases (ChEMBL, CSD) for structural validation .
Comparison with Similar Compounds
Comparison with Structurally Similar Chloride Compounds
Guanidinium Salts (Anion Variation)
Guanidinium chloride belongs to a family of guanidinium salts with varying anions, which influence their physical and chemical properties:
Key Difference : The chloride variant has superior water solubility compared to carbonate or sulfate derivatives, making it preferable in biochemical applications.
Imidazolium Chloride
Imidazolium chloride (C₃H₅N₂Cl), a heterocyclic ammonium salt, serves as a catalyst in transamidation reactions . For instance, in the synthesis of benzamides, HCl (as a catalyst) achieved a 46% yield under optimized conditions (DMA solvent, 150°C), while H₂SO₄ yielded 52% .
Comparison with Guanidinium Chloride :
- Structure : Imidazolium chloride contains a five-membered aromatic ring, whereas guanidinium chloride has a planar, resonance-stabilized guanidine group.
- Application : Imidazolium salts are tailored for catalysis in organic reactions , while guanidinium chloride is primarily used for biomolecule denaturation .
Cetylpyridinium Chloride
Cetylpyridinium chloride (C₂₁H₃₈NCl), a quaternary ammonium compound, acts as a cationic surfactant and antiseptic . Its molar mass is 340.00 g/mol , with a melting point of 77°C and high water solubility .
Key Differences :
- Functional Group : Cetylpyridinium chloride has a pyridinium ring linked to a long alkyl chain, enabling membrane disruption in microbial cells.
- Use Case : Unlike guanidinium chloride, it is employed in oral antiseptics and disinfectants due to its surfactant properties .
Benzimidazole Derivatives (Hydrochloride Salts)
Benzimidazole hydrochlorides, such as 2-(aminomethyl)benzimidazole dihydrochloride (C₈H₁₀Cl₂FN₃), are bioactive compounds used in medicinal chemistry. They are synthesized via condensation reactions, often employing reagents like N,N-dimethylchlorosulfitemethaniminium chloride (SOCl₂-DMF) .
Comparison :
- Structure : Benzimidazoles feature fused benzene and imidazole rings, contrasting with guanidinium chloride’s linear structure.
- Application : These derivatives are antifungal and antibacterial agents , whereas guanidinium chloride lacks direct therapeutic use .
Comparative Data Table
Compound | Chemical Formula | Molar Mass (g/mol) | Melting Point (°C) | Solubility (Water) | Primary Application |
---|---|---|---|---|---|
Carbamimidoylazanium chloride | CH₆N₃Cl | 95.53 | 182.3 | 57.318 g/100 mL (20°C) | Protein denaturation |
Imidazolium chloride | C₃H₅N₂Cl | 104.54 | Not reported | Soluble in polar solvents | Organic catalysis |
Cetylpyridinium chloride | C₂₁H₃₈NCl | 340.00 | 77 | Highly soluble | Antiseptic, surfactant |
Guanidinium sulfate | CH₆N₃·H₂SO₄ | 194.20 | Decomposes | Low in organic solvents | Industrial processes |
Research Findings and Key Takeaways
Catalytic Efficiency : While imidazolium chloride achieves moderate yields (~50%) in transamidation, guanidinium chloride’s role in such reactions is less documented, suggesting niche applications .
Structural Influence : The planar guanidine group enables strong hydrogen bonding, critical for denaturing proteins, whereas aromatic rings in imidazolium/pyridinium salts enhance catalytic or surfactant activity .
Safety Profile: Guanidinium chloride is odorless and non-flammable, contrasting with cetylpyridinium chloride, which requires caution due to irritant properties .
Properties
Molecular Formula |
CH6ClN3 |
---|---|
Molecular Weight |
95.53 g/mol |
IUPAC Name |
diaminomethylideneazanium;chloride |
InChI |
InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H |
InChI Key |
PJJJBBJSCAKJQF-UHFFFAOYSA-N |
SMILES |
C(=[NH2+])(N)N.[Cl-] |
Canonical SMILES |
C(=[NH2+])(N)N.[Cl-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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